Benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,2,4,5-tetracarboxylic acid can be synthesized by the oxidation of 1,2,4,5-tetramethylbenzene or by the chloromethylation and subsequent oxidation of xylene . The reaction typically involves the use of strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions to ensure complete oxidation to the tetracarboxylic acid.
4-pyridin-4-ylpyridine can be synthesized through a coupling reaction of pyridine derivatives. One common method involves the use of a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of benzene-1,2,4,5-tetracarboxylic acid often involves the oxidation of 1,2,4,5-tetramethylbenzene using air or oxygen in the presence of a catalyst, such as cobalt or manganese salts. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of anhydrides.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: The carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols for esterification, amines for amidation.
Major Products
Oxidation: Anhydrides.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
Benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine is extensively used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in:
Chemistry: As ligands in the synthesis of MOFs, which are used for gas storage, separation, and catalysis.
Biology: Potential use in drug delivery systems due to their porous nature.
Medicine: Research into their use as carriers for targeted drug delivery.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine in MOFs involves coordination with metal ions to form stable frameworks. The carboxylic acid groups and pyridine rings act as binding sites for metal ions, facilitating the formation of three-dimensional structures. These frameworks can encapsulate guest molecules, allowing for applications in catalysis and gas storage .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Similar in structure but with phenyl groups instead of pyridine rings.
1,2,4,5-Benzenetetracarboxylic acid: Lacks the pyridine component, used in similar applications but with different properties.
Uniqueness
Benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine is unique due to its combination of carboxylic acid and pyridine functionalities, which provide multiple coordination sites for metal ions.
Properties
CAS No. |
637025-02-6 |
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Molecular Formula |
C30H20N2O16 |
Molecular Weight |
664.5 g/mol |
IUPAC Name |
benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.2C10H6O8/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-8H;2*1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
VGHOPQLXUXTBIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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